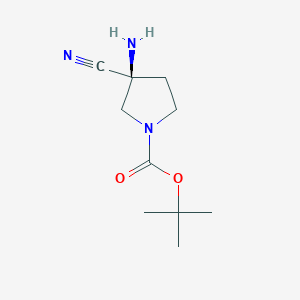
(2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde
Overview
Description
(2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde is an organic compound belonging to the class of heterocyclic aldehydes It features a six-membered ring containing one oxygen atom and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of dihydropyran as a starting material, which undergoes oxidation to form the desired aldehyde. The reaction conditions often involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic oxidation methods using supported metal catalysts can be employed to achieve efficient conversion of precursors to the target compound.
Chemical Reactions Analysis
Types of Reactions: (2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Grignard reagents (RMgX) in ether solvents.
Major Products:
Oxidation: Formation of 3,4-Dihydro-2H-pyran-2-carboxylic acid.
Reduction: Formation of 3,4-Dihydro-2H-pyran-2-methanol.
Substitution: Formation of various substituted pyran derivatives.
Scientific Research Applications
(2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which (2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde exerts its effects involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
2,3-Dihydro-4H-pyran-4-carbaldehyde: Similar structure but differs in the position of the aldehyde group, leading to different reactivity and applications.
2H-pyran-2-carbaldehyde: Contains a fully unsaturated pyran ring, which affects its chemical properties compared to the dihydro derivative.
Uniqueness: (2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde is unique due to its specific stereochemistry and the presence of both an oxygen-containing ring and an aldehyde group. This combination of features makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(2S)-3,4-dihydro-2H-pyran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-6-3-1-2-4-8-6/h2,4-6H,1,3H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWYTMFWRRIFLK-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680148 | |
| Record name | (2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879629-36-4 | |
| Record name | (2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-1-[(2S)-oxan-2-yl]pyrazolo[3,4-b]pyridine](/img/structure/B8215577.png)
![3-bromo-1-[(2S)-oxan-2-yl]pyrazolo[3,4-b]pyridine](/img/structure/B8215583.png)









![(5S)-2-methyl-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride](/img/structure/B8215643.png)
